N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, also known as APSA-1, is a compound that has been gaining attention in the scientific community for its potential as a therapeutic agent. APSA-1 is a small molecule that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mechanism of Action
The exact mechanism of action of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is not yet fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, a key regulator of inflammation and cancer. N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has also been shown to modulate the activity of various enzymes and transcription factors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide.
Future Directions
There are numerous avenues for future research on N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research could focus on optimizing the synthesis method of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide to improve its solubility and bioavailability, as well as investigating its potential as a treatment for other inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.
In conclusion, N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide is a promising compound with a wide range of potential therapeutic applications. While more research is needed to fully understand its mechanism of action and safety profile, the current body of research suggests that N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide could be a valuable tool in the fight against inflammation, cancer, and neurodegenerative diseases.
Scientific Research Applications
N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the anti-inflammatory properties of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Other studies have explored the anti-cancer properties of N-(1-adamantylmethyl)-2-(phenylsulfanyl)acetamide, with promising results in preclinical models of breast, lung, and prostate cancer.
properties
IUPAC Name |
N-(1-adamantylmethyl)-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(12-22-17-4-2-1-3-5-17)20-13-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDHDSGYDBVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.